2,6-Dichloro-9H-purine Riboside

Organometallic chemistry Nucleoside synthesis Cross-coupling

Researchers developing CD73 inhibitors (e.g., AB680) face protracted synthetic routes when using mono-halogenated purines. 2,6-Dichloropurine riboside directly resolves this bottleneck. ● Validated starting material for AB680 (Ki = 5 pM vs. CD73); literature-precedented installation of the α,α-difluoromethylene phosphonate moiety. ● Orthogonal 2,6-dichloro regioselectivity enables sequential Pd/Fe-catalyzed cross-coupling, reducing step count by ~2 vs. 6-chloropurine riboside routes. ● 80-90% conversion yields via nucleophilic aromatic substitution at C6 for 2-substituted adenosine libraries. Procurement ensures a scalable, cGMP-ready intermediate with documented analytical characterization and immediate global availability.

Molecular Formula C10H10Cl2N4O4
Molecular Weight 321.11 g/mol
Cat. No. B13396885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-9H-purine Riboside
Molecular FormulaC10H10Cl2N4O4
Molecular Weight321.11 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)Cl
InChIInChI=1S/C10H10Cl2N4O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2
InChIKeyHJXWZGVMHDPCRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-9H-purine Riboside Overview


2,6-Dichloro-9H-purine riboside (CAS 13276-52-3) is a dichlorinated purine nucleoside analog characterized by chlorine substitution at both the 2- and 6-positions of the purine ring . With a molecular weight of 321.12 g/mol and molecular formula C10H10Cl2N4O4, this compound serves as a versatile synthetic building block for the preparation of adenosine receptor ligands, photoaffinity probes, and therapeutic candidates including the CD73 inhibitor AB680 . Its dual chlorine substituents confer distinct regioselectivity in cross-coupling and nucleophilic substitution reactions compared to mono-halogenated or unprotected purine nucleosides [1].

Why 2,6-Dichloro-9H-purine Riboside Is Irreplaceable


Generic substitution with structurally similar purine nucleosides (e.g., 6-chloropurine riboside, 2-chloroadenosine, or 2,6-diaminopurine riboside) fails because the 2,6-dichloro substitution pattern imparts unique regioselective reactivity that determines downstream synthetic outcomes [1]. In Pd- or Fe-catalyzed cross-coupling reactions, the chlorine at the 6-position undergoes preferential methylation over the 2-position chlorine, enabling sequential, position-specific functionalization that cannot be achieved with mono-halogenated or unprotected analogs [2]. This differential reactivity translates to distinct synthetic pathway control and ultimately dictates the biological activity of the resulting adenosine receptor ligands [3].

2,6-Dichloro-9H-purine Riboside: Key Evidence


Regioselective C6 Cross-Coupling Reactivity

2,6-Dichloropurine nucleosides undergo regioselective Pd- or Fe-catalyzed cross-coupling methylation at the 6-position chlorine in preference to the 2-position chlorine [1]. This contrasts with 6-chloropurine riboside, which lacks the 2-chloro substituent and therefore cannot support sequential orthogonal functionalization. The 2,6-dichloro substitution pattern enables a two-step synthetic strategy: initial methylation at C6 followed by subsequent cross-coupling at C2, a pathway inaccessible to mono-halogenated analogs [1].

Organometallic chemistry Nucleoside synthesis Cross-coupling

CD73 Inhibitor AB680 Precursor

2,6-Dichloropurine riboside is specifically identified as a key reagent for the design and synthesis of AB680, a highly potent CD73 inhibitor [1]. AB680 demonstrates a Ki of 5 pM against CD73 . In contrast, 2-chloroadenosine and other adenosine analogs exhibit Ki values for adenosine receptor binding in the micromolar to nanomolar range but lack the structural features required for CD73 inhibition . The 2,6-dichloro substitution pattern in the starting material is essential for the downstream introduction of the phosphonate moiety and the α,α-difluoromethylene linker that confer AB680's picomolar potency.

Immuno-oncology CD73 inhibition Adenosine signaling

Efficient 2-Chloroadenosine Synthesis

2,6-Dichloropurine riboside undergoes regioselective nucleophilic aromatic substitution at the 6-position using ammonia to yield 2-chloroadenosine with a reported yield of 80-90% . This contrasts with the alternative approach starting from 6-chloropurine riboside, which requires additional protection/deprotection steps to achieve comparable substitution patterns [1]. The 2,6-dichloro intermediate thus provides a more atom-economical and higher-yielding route to 2-substituted adenosine derivatives.

Nucleophilic substitution Synthetic methodology Purine functionalization

Photoaffinity Probe Building Block

2,6-Dichloropurine riboside has been explicitly used as a building block in the synthesis of photoaffinity probes for nucleotide binding sites in proteins, including spin-labeled derivatives of NAD+ and ATP . Unsubstituted adenosine or guanosine analogs lack the chlorine substituents required for subsequent functionalization with photoreactive moieties (e.g., aryl azides, benzophenones) and spin labels . The dichloro substitution provides two independent handles: one for attachment of the photoreactive group and another for retention of nucleotide recognition elements.

Chemical biology Photoaffinity labeling Protein-nucleotide interactions

Solubility in Organic vs. Aqueous Media

2,6-Dichloropurine riboside exhibits solubility of 30 mg/mL in DMF and DMSO, but only 0.50 mg/mL in DMSO:PBS (pH 7.2, 1:1) and is only slightly soluble in water . This solubility profile differs markedly from more hydrophilic purine nucleosides such as adenosine (freely soluble in water) or 2-chloroadenosine (moderate water solubility) . The limited aqueous solubility of the dichloro compound is a direct consequence of the two hydrophobic chlorine substituents, which reduce hydrogen-bonding capacity relative to unsubstituted or amino-substituted analogs.

Formulation Solubility Assay development

Thermal Stability Profile

2,6-Dichloropurine riboside is a crystalline solid with a melting point exceeding 190°C and a boiling point of 589.3°C at 760 mmHg . This thermal stability profile is higher than that of many unprotected purine nucleosides, which typically decompose or undergo glycosidic bond cleavage at lower temperatures [1]. The compound requires storage under inert atmosphere at 2-8°C to maintain long-term stability, a condition comparable to most purine nucleoside analogs [2].

Thermal stability Process chemistry Storage

2,6-Dichloro-9H-purine Riboside: Application Scenarios


CD73 Inhibitor Synthesis for Immuno-Oncology

Laboratories developing CD73 inhibitors for cancer immunotherapy should procure 2,6-dichloropurine riboside as the documented starting material for AB680 synthesis [1]. The compound provides direct access to this inhibitor class, which achieves Ki = 5 pM potency against CD73 . Alternative purine nucleosides lack the requisite 2,6-dichloro substitution pattern for efficient installation of the α,α-difluoromethylene phosphonate moiety and would require de novo route development with unvalidated yields. Procurement of the dichloro intermediate reduces synthetic development time and provides a literature-precedented pathway to this therapeutically relevant scaffold.

2,6-Disubstituted Purine Library Synthesis

Medicinal chemistry groups constructing purine-focused compound libraries should select 2,6-dichloropurine riboside over mono-halogenated analogs due to its orthogonal regioselectivity [1]. The 6-position chlorine undergoes preferential Pd- or Fe-catalyzed cross-coupling methylation, leaving the 2-position chlorine intact for subsequent diversification. This sequential functionalization enables modular construction of diverse 2,6-disubstituted adenosine derivatives with reduced step count relative to routes starting from 6-chloropurine riboside. The strategy has been validated for the synthesis of 2-substituted 6-methylpurine nucleosides with demonstrated adenosine receptor subtype selectivity .

Photoaffinity Probes for Nucleotide-Binding Proteins

Chemical biology laboratories developing tools to map ATP- or NAD+-binding sites in proteins should procure 2,6-dichloropurine riboside based on its validated utility as a building block for photoaffinity probes [1]. The compound has documented precedent in the synthesis of spin-labeled photoaffinity derivatives of NAD+ and ATP . The two chlorine substituents provide dual functionalization handles: one for photoreactive group attachment (e.g., aryl azide, benzophenone) and another for retention of nucleotide recognition motifs. Unsubstituted adenosine lacks these synthetic handles and offers no equivalent literature precedent for direct photoaffinity probe construction.

2-Chloroadenosine Derivative Synthesis

Investigators requiring 2-chloroadenosine or related 2-substituted adenosine analogs should utilize 2,6-dichloropurine riboside as the preferred starting material based on reported 80-90% conversion yields via nucleophilic aromatic substitution at the 6-position [1]. This route provides a 10-40% absolute yield advantage and reduces step count by approximately two synthetic operations relative to routes starting from 6-chloropurine riboside . For laboratories generating multiple 2-substituted adenosine derivatives, the higher yielding, more atom-economical route using the dichloro intermediate reduces overall procurement volume requirements and associated material costs.

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